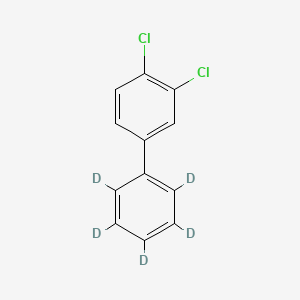

3,4-Dichlorobiphenyl-2',3',4',5',6'-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dichlorobiphényl-2’,3’,4’,5’,6’-d5 est un composé marqué isotopiquement, plus précisément une forme deutérée du 3,4-Dichlorobiphényl. Ce composé fait partie de la famille des biphényles polychlorés (PCB), qui sont des produits chimiques organiques synthétiques comprenant 1 à 10 atomes de chlore liés à un biphényl. Les PCB étaient largement utilisés dans les applications industrielles mais ont été interdits en raison de leur persistance dans l’environnement et de leurs risques potentiels pour la santé.

Méthodes De Préparation

La synthèse du 3,4-Dichlorobiphényl-2’,3’,4’,5’,6’-d5 implique l’introduction d’atomes de deutérium dans la structure du biphényl. Ceci peut être réalisé par différentes voies de synthèse, notamment :

Réactions d’échange d’halogènes : En commençant par un biphényl chloré, le deutérium peut être introduit par des réactions d’échange d’halogènes utilisant des réactifs deutérés.

Deuteration catalytique : Utiliser un catalyseur, comme le palladium sur carbone, pour faciliter l’échange d’atomes d’hydrogène avec du deutérium en présence de gaz deutérium.

Réactions de Grignard : Formation d’un réactif de Grignard à partir d’un biphényl chloré, suivie d’une réaction avec de l’eau deutérée ou des solvants deutérés pour introduire du deutérium.

Analyse Des Réactions Chimiques

3,4-Dichlorobiphényl-2’,3’,4’,5’,6’-d5 subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants puissants comme le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation d’acides benzoïques chlorés.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réactifs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur, ce qui conduit à la formation de biphényles moins chlorés.

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs comme l’hydroxyde de sodium ou l’ammoniac, ce qui conduit au remplacement des atomes de chlore par d’autres groupes fonctionnels.

Applications De Recherche Scientifique

3,4-Dichlorobiphényl-2’,3’,4’,5’,6’-d5 a plusieurs applications en recherche scientifique :

Études environnementales : Utilisé comme étalon pour détecter et quantifier les PCB dans les échantillons environnementaux, tels que l’air, l’eau, le sol et les sédiments.

Recherche métabolique : Utilisé dans des études pour comprendre les voies métaboliques et la dégradation des PCB dans les organismes vivants.

Toxicologie : Utilisé dans des études toxicologiques pour évaluer l’impact des PCB sur la santé humaine et l’environnement.

Chimie analytique : Sert de composé de référence dans des techniques analytiques comme la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) pour l’identification et la quantification des PCB

Mécanisme D'action

Le mécanisme d’action du 3,4-Dichlorobiphényl-2’,3’,4’,5’,6’-d5 implique son interaction avec les composants cellulaires. Les PCB, y compris ce composé, peuvent se lier au récepteur des hydrocarbures aromatiques (AhR) et au récepteur des œstrogènes, entraînant des modifications de l’expression des gènes et une perturbation des fonctions endocriniennes. Ces interactions peuvent entraîner divers effets biologiques, notamment des modifications de la prolifération cellulaire, de la différenciation et de l’apoptose .

Comparaison Avec Des Composés Similaires

3,4-Dichlorobiphényl-2’,3’,4’,5’,6’-d5 peut être comparé à d’autres composés similaires, tels que :

2,2’,3,3’,4,4’,5,5’,6,6’-Décachlorobiphényl : Un biphényl hautement chloré avec dix atomes de chlore, connu pour sa persistance extrême dans l’environnement.

3,4-Dichlorobiphényl : La forme non deutérée du composé, qui présente des propriétés chimiques similaires mais ne possède pas le marquage isotopique.

2,2’,4,4’,5,5’-Hexachlorobiphényl : Un autre congénère PCB avec six atomes de chlore, utilisé dans des applications de recherche similaires mais avec des propriétés physicochimiques différentes

Propriétés

Formule moléculaire |

C12H8Cl2 |

|---|---|

Poids moléculaire |

228.12 g/mol |

Nom IUPAC |

1,2,3,4,5-pentadeuterio-6-(3,4-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |

Clé InChI |

ZGHQUYZPMWMLBM-RALIUCGRSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)Cl)Cl)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)

![Methyl 2-[10-(4-methoxycarbonylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B12301598.png)

![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)

![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)

![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)